molecular formula C6H10N4 B1214210 1,2,4,5-Benzenetetramine CAS No. 3204-61-3

1,2,4,5-Benzenetetramine

Cat. No.: B1214210
CAS No.: 3204-61-3
M. Wt: 138.17 g/mol
InChI Key: ANUAIBBBDSEVKN-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetramine, also known as 1,2,4,5-tetraaminobenzene, is an organic compound with the molecular formula C6H10N4. It is a derivative of benzene where four amino groups are substituted at the 1, 2, 4, and 5 positions.

Mechanism of Action

Target of Action

1,2,4,5-Benzenetetramine, also known as Y15 or inhibitor 14, is a potent and specific inhibitor of focal adhesion kinase (FAK) . FAK plays a major role in adhesion, motility, invasion, angiogenesis, and survival in cancer cells . It has been found to be overexpressed in a number of tumors .

Mode of Action

This compound inhibits the autophosphorylation activity of FAK, which results in decreased viability of cancer cells and blocks tumor growth . This compound acts by decreasing FAK autophosphorylation at the Y397 tyrosine site .

Biochemical Pathways

The inhibition of FAK by this compound affects the downstream signaling of FAK. This includes the regulation of cell adhesion and migration events leading to tumor angiogenesis, metastasis, and invasion .

Pharmacokinetics

Following intraperitoneal administration at a dose of 30 mg/kg, this compound is very rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes . It is rapidly metabolized in mouse and human liver microsomes with a half-life (t1/2) of 6.9 and 11.6 minutes, respectively .

Result of Action

The inhibition of FAK by this compound leads to decreased cancer cell viability and blocks tumor growth . It also results in decreased expression of focal adhesion components and reduced levels of Rho GTPases .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound has been used to efficiently produce hydrogen peroxide using infrared light . This suggests that light conditions can influence the action of this compound.

Safety and Hazards

The safety data sheet indicates that 100% of the mixture consists of component(s) of unknown acute oral toxicity, dermal toxicity, and hazards to the aquatic environment .

Future Directions

1,2,4,5-Benzenetetramine has potential applications in the field of energy storage, where it can be used to construct a LiCl-rich solid electrolyte interphase for highly stable lithium metal batteries . It also shows promise in the field of materials science for the synthesis of highly conjugated materials .

Biochemical Analysis

Biochemical Properties

1,2,4,5-Benzenetetramine plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials . It interacts with enzymes and proteins involved in these synthetic processes. For instance, it can act as a precursor in the synthesis of pyrene-based benzimidazole-linked polymers and triazine-based benzimidazole-linked polymers, which are used for highly selective CO2 capture . The interactions between this compound and these biomolecules are primarily based on its ability to provide carbon and nitrogen atoms necessary for the formation of complex polymer structures.

Cellular Effects

This compound has been shown to influence various cellular processes. It is a potent and specific inhibitor of focal adhesion kinase (FAK), which plays a major role in cell adhesion, motility, invasion, angiogenesis, and survival in cancer cells . By inhibiting FAK autophosphorylation activity, this compound decreases the viability of cancer cells and blocks tumor growth . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with focal adhesion kinase (FAK). It inhibits the autophosphorylation activity of FAK at the Y397 tyrosine site, which is crucial for FAK’s role in cell signaling . This inhibition leads to decreased cancer cell viability and colony formation, as well as the blocking of tumor growth in various cancer models . Additionally, this compound can interact with other biomolecules, such as paxillin, further influencing cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed and metabolized in both mouse and human liver microsomes . Its half-life in mouse liver microsomes is approximately 6.9 minutes, while in human liver microsomes, it is around 11.6 minutes . Long-term studies have shown that this compound does not cause significant toxicity or adverse effects at certain dosages, making it a stable and reliable compound for research purposes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, the maximal tolerated dose of single-dose administration by oral administration was found to be 200 mg/kg, while the multiple maximum tolerated dose was 100 mg/kg over a 7-day period . At these dosages, this compound did not cause any mortality or significant differences in body weight, nor did it result in clinical chemical, hematological, or histopathological changes in different organs . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a carbon and nitrogen source in the synthesis of polymers and nanomaterials . It is rapidly metabolized in the liver, with its metabolic stability being a key factor in its effectiveness as a biochemical tool . The compound’s interactions with enzymes and cofactors in these pathways influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in various biochemical reactions and its effectiveness as an inhibitor of focal adhesion kinase .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level. Understanding the subcellular localization of this compound is important for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Benzenetetramine can be synthesized through several methods. One common approach involves the reduction of 1,2,4,5-tetranitrobenzene using hydrogen in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Another method involves the reaction of 1,2,4,5-tetraaminobenzene tetrahydrochloride with formic acid at elevated temperatures. This reaction yields this compound as a product .

Industrial Production Methods

Industrial production of this compound often involves the reduction of 1,2,4,5-tetranitrobenzene using hydrogen gas in the presence of a metal catalyst. The process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Benzenetetramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Benzenetetramine: Similar structure but different substitution pattern.

    1,2,4,5-Tetraaminobenzene tetrahydrochloride: A salt form of 1,2,4,5-benzenetetramine.

    1,2,3-Triaminobenzene: Contains three amino groups instead of four.

Uniqueness

This compound is unique due to its symmetrical structure and the presence of four amino groups, which provide it with distinct chemical properties. This makes it particularly useful in the synthesis of complex polymers and nanomaterials, as well as in various industrial applications .

Properties

IUPAC Name

benzene-1,2,4,5-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAIBBBDSEVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275759
Record name 1,2,4,5-Benzenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-61-3
Record name 1,2,4,5-Benzenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BBL can be prepared by a two step dehydrohalogenationpolycondensation sequence using 1,4,5,8-naphthalene tetracarboxylic acid (NTCA) and 1,2,4,5-tetraaminobenzene tetrahydrochloride (TABH). Initially, TABH was heated with polyphosphoric acid to to liberate hydrogen chloride gas and to afford 1,2,4,5-tetraaminobenzene in situ. Next, NTCA and then phosphorous pentoxide are added to the vessel and then heated under an inert and anhydrous atmosphere to effect polycondensation of NTCA and TABH in approximately equimolar amounts. This product is high melting and metallic golden-green in appearance.
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polyphosphoric acid
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Synthesis routes and methods II

Procedure details

contacting the reaction mixture formed in step (f) with hydrogen at a pressure in the range of about 0.31 to about 3.45 MPa and a temperature in the range of about 20° C. to about 100° C. to hydrogenate the 1,3-diamino-4,6-dinitrobenzene and produce 1,2,4,5-tetraminobenzene;
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Synthesis routes and methods III

Procedure details

forming a slurry of the 1,3-diamino-4,6-dinitrobenzene with water, and contacting the slurry with hydrogen and a hydrogenation catalyst to hydrogenate the 1,3-diamino-4,6-dinitrobenzene and produce 1,2,4,5-tetraminobenzene;
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Synthesis routes and methods IV

Procedure details

1,2,4,5-tetraaminobenzene tetrahydrochloride (1.7138 g, 6.033 mmol), 2-benzothiazole terephthalic acid (1.8059 g, 6.033 mmol) and 5.57 g of polyphosphoric acid (77% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. The solution was heated at 90° C. in vacuo for 24 hours for dehydrochlorination. The reaction mixture was cooled to 60° C., then 4.04 g of P2O5 was added, in vacuo, thereby raising the polymer concentration to 18%. After adding the P2O5, heating was resumed. The reaction mixture was heated to 164° C., at which temperature the mixture became opalescent. The mixture was heated at 174° C. for 24 hours, then at 190° C. for 4 hours. Work-up, as in the preceeding Example, gave a polymer with [N]=7.5 dl/g, methanesulfonic acid at 30° C.
Name
1,2,4,5-tetraaminobenzene tetrahydrochloride
Quantity
1.7138 g
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reactant
Reaction Step One
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1.8059 g
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reactant
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[Compound]
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polyphosphoric acid
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5.57 g
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4.04 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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